molecular formula C18H25N3O4 B2515620 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide CAS No. 2034568-24-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B2515620
CAS No.: 2034568-24-4
M. Wt: 347.415
InChI Key: LMCLBJRMLCFXEW-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is a synthetic organic compound characterized by the presence of an imidazole ring, an ether linkage, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-imidazole, 2-bromoethanol, and 2,4-dimethoxybenzaldehyde.

    Step 1 Formation of Intermediate: The first step involves the reaction of 1H-imidazole with 2-bromoethanol to form 2-(1H-imidazol-1-yl)ethanol under basic conditions.

    Step 2 Ether Formation: The intermediate 2-(1H-imidazol-1-yl)ethanol is then reacted with 2-bromoethylamine to form N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)amine.

    Step 3 Amide Formation: Finally, the amine is coupled with 3-(2,4-dimethoxyphenyl)propanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The ether linkage and the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted ethers and aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving imidazole-containing substrates. It may also serve as a ligand in the study of receptor binding.

Medicine

Medically, the compound has potential applications as a drug candidate due to its structural similarity to known bioactive molecules. It could be investigated for its efficacy in treating various conditions, such as infections or inflammatory diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The ether linkage and amide group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.

    N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide.

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-23-16-5-3-15(17(13-16)24-2)4-6-18(22)20-8-11-25-12-10-21-9-7-19-14-21/h3,5,7,9,13-14H,4,6,8,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCLBJRMLCFXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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